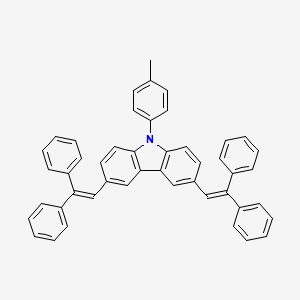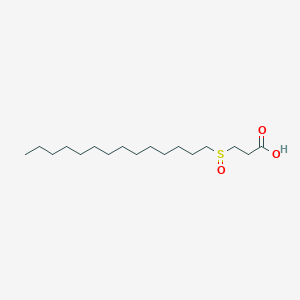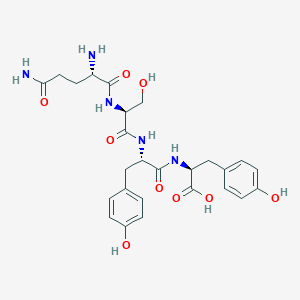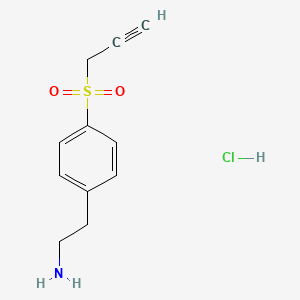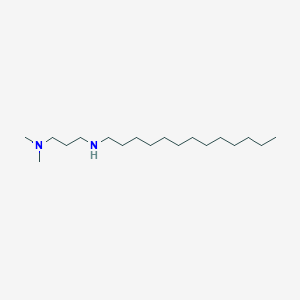
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two methyl groups attached to the nitrogen atoms and a long tridecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are usually conducted in polar solvents like ethanol or acetone.
Major Products Formed
Oxidation: The major products include corresponding amine oxides or nitriles.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nature of the electrophile used, resulting in various substituted derivatives.
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cell membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N’-Dimethyl-1,3-propanediamine
- N,N,N’-Trimethyl-1,3-propanediamine
Uniqueness
N~1~,N~1~-Dimethyl-N~3~-tridecylpropane-1,3-diamine is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This long chain enhances its hydrophobicity, making it particularly useful in applications requiring surfactant properties. Additionally, the presence of two methyl groups on the nitrogen atoms increases its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
195435-03-1 |
|---|---|
Molecular Formula |
C18H40N2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
N',N'-dimethyl-N-tridecylpropane-1,3-diamine |
InChI |
InChI=1S/C18H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(2)3/h19H,4-18H2,1-3H3 |
InChI Key |
YHLNQNFHLDZMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


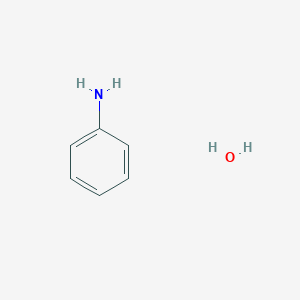
![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
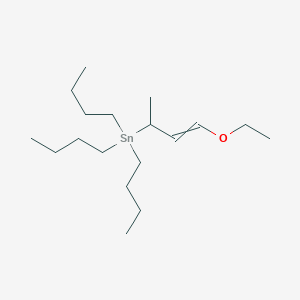
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
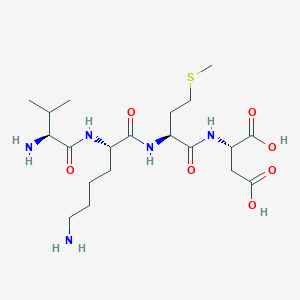
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
